1-(1,3-Benzoxazol-2-yl)ethan-1-ol is an organic compound with the molecular formula and a molecular weight of 163.18 g/mol. This compound features a benzoxazole ring, which is a fused bicyclic structure containing both benzene and oxazole components, and an ethan-1-ol functional group. Its unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
The compound can be synthesized through several methods, primarily involving the cyclization of 2-aminophenol with acetic anhydride to form the benzoxazole ring, followed by reduction to introduce the ethan-1-ol group. Additionally, industrial production often employs continuous flow reactors for efficient mixing and heat transfer, optimizing yield and purity.
1-(1,3-Benzoxazol-2-yl)ethan-1-ol is classified as a benzoxazole derivative. Benzoxazoles are known for their diverse biological activities and are commonly studied in medicinal chemistry for their potential therapeutic properties.
The synthesis of 1-(1,3-Benzoxazol-2-yl)ethan-1-ol can be achieved through various methods:
The cyclization typically requires specific conditions such as temperature control and solvent choice to ensure high yields. The use of catalysts can significantly enhance the reaction efficiency by lowering activation energy and improving selectivity.
Key molecular data include:
1-(1,3-Benzoxazol-2-yl)ethan-1-ol participates in several chemical reactions:
Oxidation: The ethan-1-ol group can be oxidized to yield aldehydes or carboxylic acids.
Reduction: The benzoxazole ring can undergo reduction under specific conditions to produce various derivatives.
Substitution: The compound can engage in nucleophilic substitution reactions at the benzoxazole ring.
Common reagents for these reactions include:
The mechanism of action for 1-(1,3-Benzoxazol-2-yl)ethan-1-ol involves its interaction with biological targets that may lead to various pharmacological effects. Research indicates potential antimicrobial and anticancer activities, which are under investigation to elucidate specific pathways and interactions at the molecular level .
The physical properties of 1-(1,3-Benzoxazol-2-yl)ethan-1-ol include:
Chemical properties include:
Relevant data indicate that its reactivity profile allows it to participate in various organic transformations, making it useful in synthetic chemistry.
1-(1,3-Benzoxazol-2-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties .
Medicine: Ongoing research explores its therapeutic potential as a drug candidate.
Industry: Utilized in developing new materials and as an intermediate in synthesizing dyes and pharmaceuticals .
The benzoxazole scaffold emerged as a privileged structure in medicinal chemistry following the isolation of natural benzoxazole alkaloids in the 1970s. The first reported benzoxazole alkaloid, calcimycin (A-23187), was isolated from Streptomyces chartreusensis in 1972 and demonstrated potent antibiotic activity through its ionophoric properties [2] [5]. This discovery catalysed intensive research into benzoxazole derivatives, leading to several structural milestones:
Table 1: Key Benzoxazole-Based Therapeutics and Diagnostics
Compound Name | Application | Structural Feature |
---|---|---|
Calcimycin (A-23187) | Antibiotic (ionophore) | Polyether-linked benzoxazole |
Chlorzoxazone | Muscle relaxant (GABAergic modulation) | 5-Chloro-3H-benzoxazol-2-one |
Boxazomycin B | Antibacterial (membrane disruption) | Bis-benzoxazole structure |
[¹¹C]BF-227 | Alzheimer's PET imaging agent | Styryl-benzoxazole derivative |
1-(1,3-Benzoxazol-2-yl)ethan-1-ol | Synthetic intermediate & pharmacophore | Hydroxyethyl substituent at C2 position |
The scaffold's versatility stems from its distinct molecular features: The planar benzene ring enables π-π stacking with biological targets, while the oxazole moiety provides dual hydrogen bond acceptors (O, N) for specific molecular recognition. Additionally, the core's moderate lipophilicity (cLogP ~2.0) facilitates membrane permeability [5] [7]. Computational studies reveal benzoxazole's bioisosteric resemblance to nucleic acid bases (adenine/guanine), explaining its affinity for biopolymers and diverse target engagement [5].
1-(1,3-Benzoxazol-2-yl)ethan-1-ol (C₉H₉NO₂, MW 163.18 g/mol) represents a structurally optimised benzoxazole derivative with distinctive physicochemical and synthetic attributes. Its molecular structure features a polar hydroxyethyl group (-CH(OH)CH₃) at the C2 position of the benzoxazole nucleus, conferring both synthetic versatility and enhanced interactions with biological targets [1] [5].
Table 2: Molecular Characteristics of 1-(1,3-Benzoxazol-2-yl)ethan-1-ol
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₉H₉NO₂ | Balanced carbon/heteroatom ratio |
Hydrogen Bond Acceptors | 3 (N1, O1, O2) | Enhanced target binding capacity |
Hydrogen Bond Donors | 1 (OH group) | Improved solubility & protein interactions |
Topological Polar Surface Area | 49.8 Ų | Optimal membrane permeability |
Lipophilicity (Predicted logP) | 1.38 | Balanced hydrophilicity/lipophilicity |
SMILES Notation | CC(C1=NC2=CC=CC=C2O1)O | Unique structural identifier |
Physicochemical Profile: The compound exhibits a balanced logP value (1.38), indicating favourable partition between aqueous and lipid phases. Its polar surface area (49.8 Ų) falls within the optimal range for blood-brain barrier permeability, making it valuable for CNS-targeting therapeutics [1] [5].
Synthetic Versatility: The hydroxyethyl substituent serves as:
Synthetic Route Example:The most efficient preparation involves silver carbonate-mediated oxidative cyclisation of 2-aminophenol with propionaldehyde under reflux conditions (yield: ≤95%):2-HOC₆H₄NH₂ + CH₃CH₂CHO → Ag₂CO₃ → 2-(1-Hydroxyethyl)benzoxazole
[5]
Table 3: Structure-Activity Relationship (SAR) Insights
Structural Modification | Biological Consequence | Therapeutic Implications |
---|---|---|
Unsubstituted benzoxazole core | Moderate target affinity | Limited potency |
C2-Hydroxyethyl group | Enhanced hydrogen bonding capacity | Improved target selectivity & potency |
5-Substituents (e.g., chloro, methoxy) | Increased lipophilicity & membrane penetration | Optimised pharmacokinetics |
Benzoxazole → Benzothiazole replacement | Altered electronics & steric profile | Target-specific activity modulation |
Structure-Activity Relationship (SAR) Significance: The hydroxyethyl group markedly enhances interactions with biological targets compared to simple 2-arylbenzoxazoles. In σ receptor ligands, analogous hydroxyethyl substituents boost affinity to Ki = 0.78–3.80 nM for σ₁R/σ₂R subtypes [2]. Similarly, 5-LOX inhibitors featuring hydroxyalkyl groups exhibit IC₅₀ values as low as 0.12 µM, attributed to hydrogen bonding with catalytic residues [5]. These features position 1-(1,3-benzoxazol-2-yl)ethan-1-ol as a versatile intermediate for developing:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1